molecular formula C13H21BS B14506632 Thioborinic acid, dipropyl-, 3-methylphenyl ester CAS No. 64503-47-5

Thioborinic acid, dipropyl-, 3-methylphenyl ester

Cat. No.: B14506632
CAS No.: 64503-47-5
M. Wt: 220.2 g/mol
InChI Key: SUYYHHGEWQBFOB-UHFFFAOYSA-N
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Description

Thioborinic acid, dipropyl-, 3-methylphenyl ester is a chemical compound with the molecular formula C₁₃H₂₁BS and a molecular weight of 220.182 g/mol . This compound is an ester derivative of thioborinic acid and is characterized by the presence of a 3-methylphenyl group attached to the ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thioborinic acid, dipropyl-, 3-methylphenyl ester typically involves the reaction of thioborinic acid with 3-methylphenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thioborinic acid, dipropyl-, 3-methylphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized derivatives.

Scientific Research Applications

Thioborinic acid, dipropyl-, 3-methylphenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of thioborinic acid, dipropyl-, 3-methylphenyl ester involves its interaction with molecular targets through its ester and boron moieties. The compound can participate in various chemical reactions, such as nucleophilic addition and substitution, which enable it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    Thioborinic acid, dipropyl-, phenyl ester: Similar structure but lacks the 3-methyl group on the phenyl ring.

    Thioborinic acid, dipropyl-, 4-methylphenyl ester: Similar structure with the methyl group at the 4-position instead of the 3-position.

    Thioborinic acid, dipropyl-, 2-methylphenyl ester: Similar structure with the methyl group at the 2-position.

Uniqueness

Thioborinic acid, dipropyl-, 3-methylphenyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.

Properties

CAS No.

64503-47-5

Molecular Formula

C13H21BS

Molecular Weight

220.2 g/mol

IUPAC Name

(3-methylphenyl)sulfanyl-dipropylborane

InChI

InChI=1S/C13H21BS/c1-4-9-14(10-5-2)15-13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3

InChI Key

SUYYHHGEWQBFOB-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(CCC)SC1=CC=CC(=C1)C

Origin of Product

United States

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